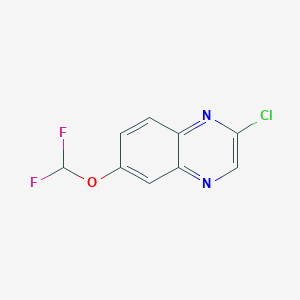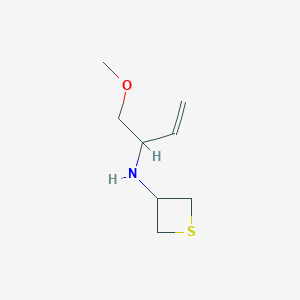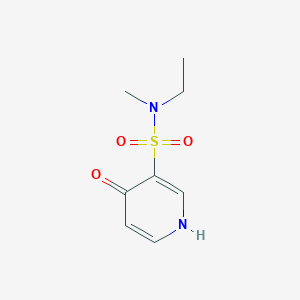
3-((3-Hydroxybutan-2-yl)amino)thietane1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((3-Hydroxybutan-2-yl)amino)thietane1,1-dioxide is a chemical compound with the molecular formula C7H15NO3S It is a thietane derivative, which means it contains a four-membered ring with a sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Hydroxybutan-2-yl)amino)thietane1,1-dioxide typically involves the reaction of 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates and thiophenolate . The reaction conditions often include the use of hydrogen peroxide (H2O2) for oxidation . The synthetic route can be summarized as follows:
Starting Materials: 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole, sodium phenolates, and thiophenolate.
Reaction Conditions: Oxidation using H2O2.
Products: this compound and other thietane derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-((3-Hydroxybutan-2-yl)amino)thietane1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with H2O2 can lead to the formation of 3-aryloxythietane-1,1-dioxides .
Wissenschaftliche Forschungsanwendungen
3-((3-Hydroxybutan-2-yl)amino)thietane1,1-dioxide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of other thietane derivatives.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-((3-Hydroxybutan-2-yl)amino)thietane1,1-dioxide involves its interaction with molecular targets and pathways in biological systems The compound’s effects are likely mediated through its sulfur-containing thietane ring, which can interact with various enzymes and receptors
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-((1-Hydroxybutan-2-yl)amino)thietane1,1-dioxide
- 3-aryloxythietane-1,1-dioxides
- 3-phenylsulfanylthietane-1,1-dioxide
Uniqueness
3-((3-Hydroxybutan-2-yl)amino)thietane1,1-dioxide is unique due to its specific structure, which includes a hydroxybutan-2-yl group attached to the thietane ring. This structural feature distinguishes it from other thietane derivatives and contributes to its unique chemical and biological properties.
Eigenschaften
Molekularformel |
C7H15NO3S |
|---|---|
Molekulargewicht |
193.27 g/mol |
IUPAC-Name |
3-[(1,1-dioxothietan-3-yl)amino]butan-2-ol |
InChI |
InChI=1S/C7H15NO3S/c1-5(6(2)9)8-7-3-12(10,11)4-7/h5-9H,3-4H2,1-2H3 |
InChI-Schlüssel |
KHRPLSXOYGZAHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C)O)NC1CS(=O)(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Pyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid](/img/structure/B13011609.png)
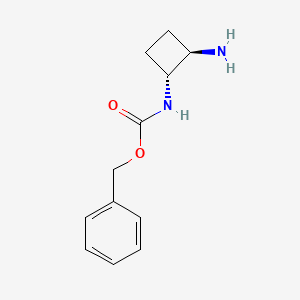

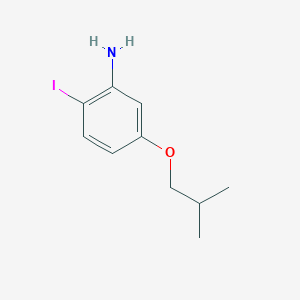

![tert-Butyl 3-bromo-5,5-dimethyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13011645.png)
![2-([2,2'-Bipyridin]-5-yl)ethanol](/img/structure/B13011648.png)
![3-trifluoromethyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B13011656.png)
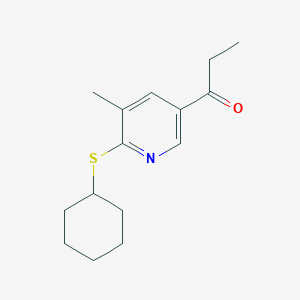
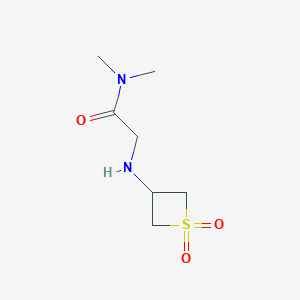
![2-(tert-Butoxycarbonyl)octahydro-1H-cyclopenta[c]pyridine-6-carboxylic acid](/img/structure/B13011673.png)
